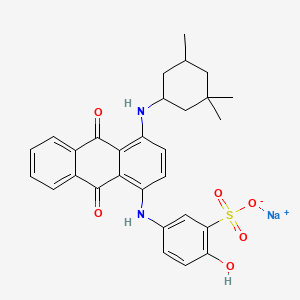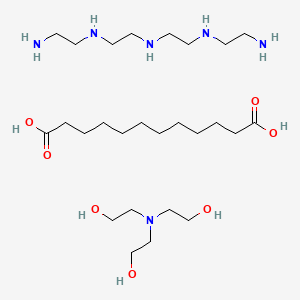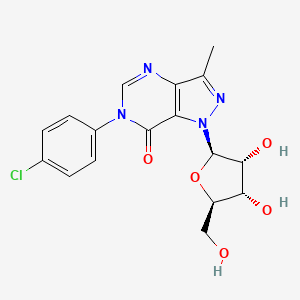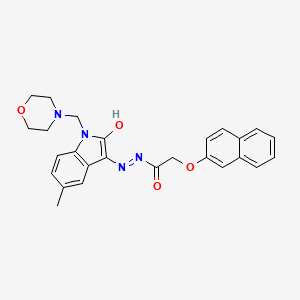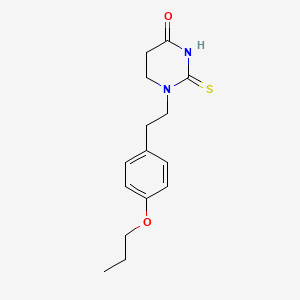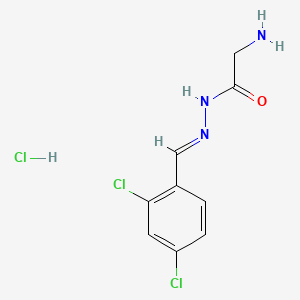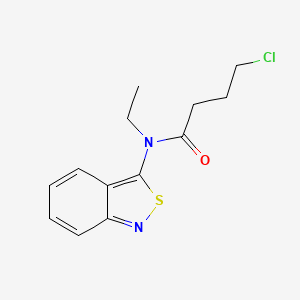
N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide typically involves the reaction of 2,1-benzisothiazole with 4-chloro-N-ethylbutanamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in drug development for treating various diseases.
Industry: The compound is used in industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,1-Benzisothiazol-3-yl)propanamide: A related compound with similar structural features.
N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide: Another derivative with a different substituent.
Uniqueness
N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of the benzisothiazole ring with the 4-chloro-N-ethylbutanamide moiety makes it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
68268-12-2 |
|---|---|
Molekularformel |
C13H15ClN2OS |
Molekulargewicht |
282.79 g/mol |
IUPAC-Name |
N-(2,1-benzothiazol-3-yl)-4-chloro-N-ethylbutanamide |
InChI |
InChI=1S/C13H15ClN2OS/c1-2-16(12(17)8-5-9-14)13-10-6-3-4-7-11(10)15-18-13/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI-Schlüssel |
QUKHXYOCZZVRPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=C2C=CC=CC2=NS1)C(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


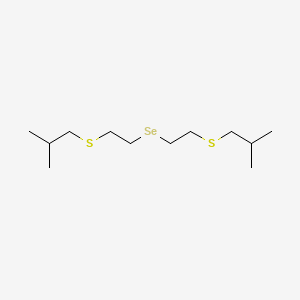

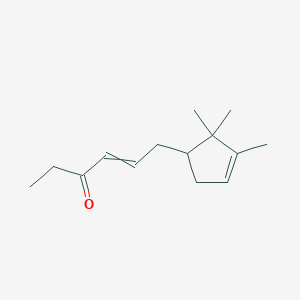
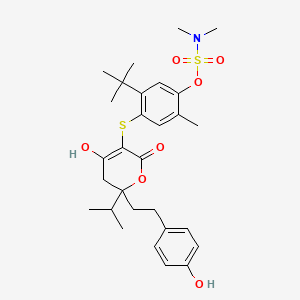
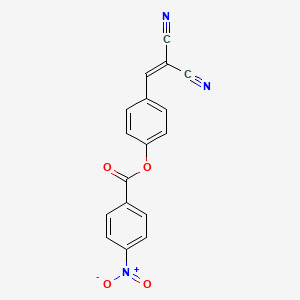
![2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate](/img/structure/B12723652.png)

